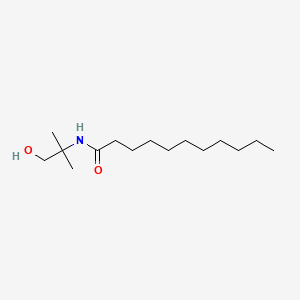
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one is a heterocyclic compound that contains a pyran ring substituted with a chlorine atom, a phenyl group, and a piperidyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one typically involves the reaction of 3-chloro-6-phenyl-4H-pyran-2-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the pyran ring or other substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with modified pyran rings or reduced substituents.
Applications De Recherche Scientifique
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-phenyl-4H-pyran-2-one: Lacks the piperidyl group.
6-Phenyl-4-(1-piperidyl)pyran-2-one: Lacks the chlorine atom.
3-Chloro-4-(1-piperidyl)pyran-2-one: Lacks the phenyl group.
Uniqueness
3-Chloro-6-phenyl-4-(1-piperidyl)pyran-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
70486-05-4 |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
3-chloro-6-phenyl-4-piperidin-1-ylpyran-2-one |
InChI |
InChI=1S/C16H16ClNO2/c17-15-13(18-9-5-2-6-10-18)11-14(20-16(15)19)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clé InChI |
DTPIBYOZZPKARH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


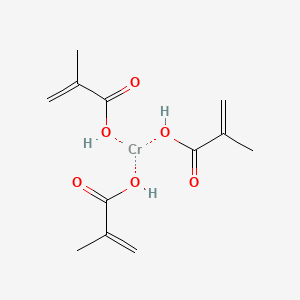
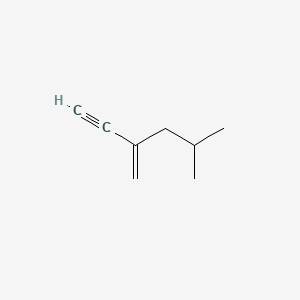

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)


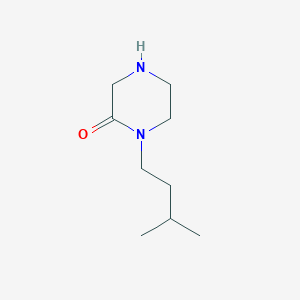

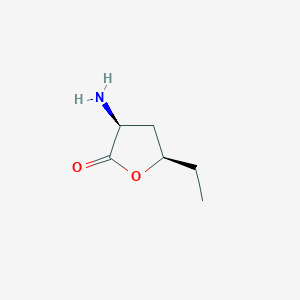
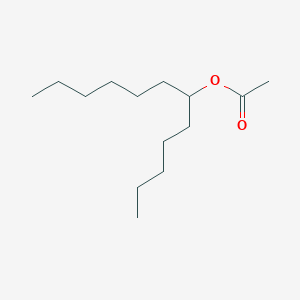
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
